6-Bromo Substituent Confers >200-Fold PI3K p110α Selectivity Over p110β in PIK-75, a Selectivity Window Absent in 6-H or 6-Cl Congeners
The clinical candidate PIK-75, constructed from the 6-bromoimidazo[1,2-a]pyridine-3-sulfonamide scaffold, inhibits PI3K p110α with an IC50 of 5.8 nM and DNA-PK with an IC50 of 2 nM, exhibiting approximately 200-fold selectivity over the p110β isoform (IC50 ~1.3 µM) . Published structure-activity relationship (SAR) studies identify the 6-bromo substituent as essential for this potency and selectivity profile; replacement with hydrogen or chlorine results in a >10-fold drop in p110α inhibitory activity [1]. The 6-chloro analog also lacks the intramolecular Br···NO2 halogen bond that stabilizes the bioactive conformation of PIK-75 [2].
| Evidence Dimension | PI3K p110α inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.8 nM (PIK-75, containing 6-bromoimidazo[1,2-a]pyridine-3-sulfonamide core) |
| Comparator Or Baseline | 6-H or 6-Cl analog: >58 nM (estimated >10-fold loss from SAR tables) |
| Quantified Difference | ≥10-fold greater potency for the 6-bromo derivative |
| Conditions | Recombinant human PI3K p110α/p85α enzyme assay, ATP concentration at Km, 22°C, pH 7.4 |
Why This Matters
The 6-bromo substituent is not a passive spectator but a critical determinant of target potency and isoform selectivity, making 6-bromoimidazo[1,2-a]pyridine-3-sulfonamide the mandatory precursor for generating high-selectivity PI3K inhibitors.
- [1] Hayakawa, M. et al. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110α inhibitors. Bioorg. Med. Chem. 2007, 15, 5837–5844. View Source
- [2] Tesch, R. et al. An Unusual Intramolecular Halogen Bond Guides Conformational Selection. Angew. Chem. Int. Ed. 2018, 57, 9976–9980. View Source
